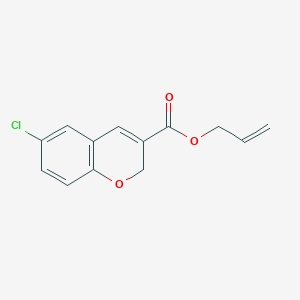
allyl 6-chloro-2H-chromene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Copper-Catalyzed Decarboxylative Alkenylation
A novel copper-catalyzed decarboxylative coupling of vinylic carboxylic acids with simple alcohols, ethers, and hydrocarbons achieves the functionalization of various sp3 C–H bonds via radical addition-elimination. This strategy facilitates rapid and selective access to a variety of (E)-alkenes, including allylic alcohols and ethers, offering a pathway for synthesizing natural products and pharmaceuticals that contain chromene derivatives (Cui et al., 2012).
Stereoselective Construction of Glycosides
The allyl ester moiety serves as a protective principle for the carboxy group in the stereoselective construction of neuraminic-acid glycosides. This approach simplifies the synthesis of complex glycosides, showcasing the utility of allyl 6-chloro-2H-chromene-3-carboxylate derivatives in glycoscience and providing insights into the synthesis of biologically relevant molecules (Kunz et al., 1988).
Synthesis of Allylic Amide Functionalized 2H-Chromenes
A method involving the Overman rearrangement and gold(I)-catalyzed hydroarylation for synthesizing allylic amide functionalized 2H-chromenes showcases an efficient pathway to these compounds. This process highlights the versatility of this compound derivatives in synthesizing complex molecules with potential pharmacological applications (Sharif et al., 2016).
Direct Decarboxylative Radical Allylation
A technique for the direct decarboxylative radical allylation of aliphatic carboxylic acids demonstrates a site-specific allylation method applicable across various alkyl acids. This method underscores the role of this compound derivatives in synthetic organic chemistry, particularly in the modification of complex organic molecules (Cui et al., 2012).
Cobalt-Catalyzed Allylic C(sp3)-H Carboxylation
A cobalt/xantphos complex aids in the catalytic carboxylation of the allylic C(sp3)-H bond of terminal alkenes with CO2. This process converts a range of allylarenes into styrylacetic acid and hexa-3,5-dienoic acid derivatives, illustrating a green chemistry approach to synthesizing complex organic molecules from simpler ones, leveraging the structural motifs of this compound derivatives (Michigami et al., 2017).
properties
IUPAC Name |
prop-2-enyl 6-chloro-2H-chromene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO3/c1-2-5-16-13(15)10-6-9-7-11(14)3-4-12(9)17-8-10/h2-4,6-7H,1,5,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSBQRPVWDUXONV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)C1=CC2=C(C=CC(=C2)Cl)OC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-ethoxyphenyl)-5-(3-methoxybenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2922457.png)
![(E)-ethyl 2-(4-amino-4-oxobut-2-enamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2922458.png)
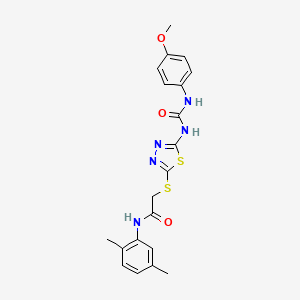
![3-[1-(2,6-dichlorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2922463.png)
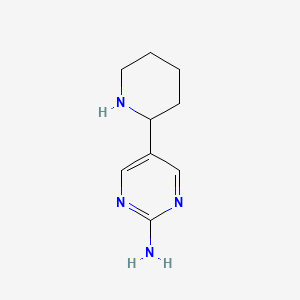
![6-(3-Chloro-4-methylphenyl)-2-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2922466.png)
![1-[5-(4-Bromophenyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-2-[1-[(4-methylphenyl)methyl]indol-3-yl]sulfanylethanone](/img/structure/B2922469.png)
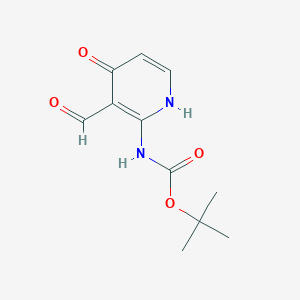


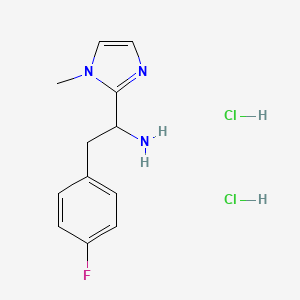
![3-[(4-Amino-1H-pyrazol-1-yl)methyl]benzoic acid hydrochloride](/img/structure/B2922475.png)
![4-[4-(2-cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-2-amine](/img/structure/B2922478.png)